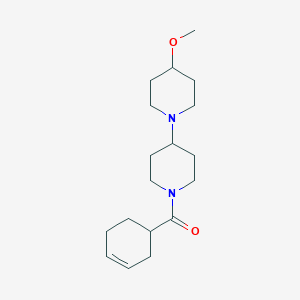

1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-3,15-17H,4-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUCUCMSUGPQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps. One common approach is to start with cyclohex-3-ene-1-carbonyl chloride, which can be reacted with 4-methoxy-1,4’-bipiperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1’-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical assay or therapeutic application.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Pharmacological and Physicochemical Insights

Role of the Bipiperidine Core

The 4-methoxy-1,4'-bipiperidine scaffold is recurrent in drug discovery, as seen in GLPG2737 , a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . The bipiperidine core provides conformational flexibility and hydrogen-bonding sites, critical for target engagement.

Impact of Acyl Groups

- Bromopyridine Carbonyl (BK79000) : Bromine increases molecular weight and may confer resistance to metabolic oxidation .

- Dichlorophenoxy-Sulfonyl Carboxamide: The sulfonyl group and aromatic rings likely improve binding affinity to hydrophobic pockets in enzymes .

Solubility and Bioavailability

- 4-Methoxy-1,4'-bipiperidine dihydrochloride : Salt form improves solubility, advantageous for oral formulations .

Biological Activity

1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 275.37 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its interactions with various biological targets.

Pharmacological Properties

- Neuroprotective Effects : Studies indicate that the compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown potential in enhancing neuronal repair mechanisms and promoting neurite outgrowth in vitro .

- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound has been evaluated for its activity on GPCRs. Notably, it demonstrated agonistic effects on the α2A-adrenergic receptor and cannabinoid receptors (CB1 and CB2), indicating a potential role in modulating neurotransmitter release and inflammatory responses .

- Anti-inflammatory Activity : The compound has been found to inhibit Cyclooxygenase-1 (COX-1) activity, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Enhanced neurite outgrowth | |

| GPCR Interaction | Agonistic on α2A, CB1, CB2; antagonistic on HRH2 | |

| Anti-inflammatory | Inhibition of COX-1 |

Case Study 1: Neuroprotective Effects in Animal Models

In a pilot study involving male C57BL/6 mice, the administration of 250 mg/kg of the compound showed no significant adverse effects on sensory-motor performance or hematological parameters. The study monitored body weight and clinical signs over a period of 30 days post-treatment, indicating good tolerability .

Case Study 2: In Vitro Studies on Cell Lines

In vitro assays conducted on human neuroblastoma cell lines demonstrated that treatment with the compound improved cell viability under oxidative stress conditions induced by β-amyloid peptides. This suggests a protective mechanism against neurotoxicity associated with Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Neurotransmitter Systems : The interaction with adrenergic and cannabinoid receptors may influence neurotransmitter release, impacting mood and cognitive functions.

- Anti-inflammatory Pathways : By inhibiting COX-1, the compound may reduce pro-inflammatory mediators, contributing to its neuroprotective effects.

Q & A

Q. What peer-reviewed resources provide reliable physicochemical data (e.g., logP, pKa) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.